molecular formula C13H15F3N4O2 B2626340 tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate CAS No. 2034157-52-1

tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

Cat. No.: B2626340
CAS No.: 2034157-52-1
M. Wt: 316.284
InChI Key: GMNGGKRSWDWSBM-UHFFFAOYSA-N
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Description

tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate: is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridine ring, which is further connected to a tert-butyl carbamate moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.

Scientific Research Applications

tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate has several scientific research applications:

Preparation Methods

The synthesis of tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound primarily acts as a kinase inhibitor, targeting enzymes such as c-Met kinase. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of a triazolopyridine or triazolopyrazine core and a trifluoromethyl group. this compound is unique due to its specific substitution pattern and the presence of a tert-butyl carbamate group, which may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

tert-butyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNGGKRSWDWSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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